molecular formula C16H13BrN2OS B13620528 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide

Cat. No.: B13620528
M. Wt: 361.3 g/mol
InChI Key: OWGGCJPYFVYOBO-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide is a complex organic compound known for its unique structure and properties. This compound belongs to the class of triazolobenzothiazoles, which are characterized by a triazole ring fused to a benzene or thiazole moiety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

    Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide

InChI

InChI=1S/C16H12N2OS.BrH/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13;/h2-10H,1H3;1H

InChI Key

OWGGCJPYFVYOBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2.Br

Origin of Product

United States

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